molecular formula C17H13N3OS2 B14996940 5-[(4-methylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

5-[(4-methylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

Cat. No.: B14996940
M. Wt: 339.4 g/mol
InChI Key: PWQINSVOADEXCU-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a unique fusion of sulfur- and nitrogen-containing rings. Its structure includes a 4-sulfanylidene group, a 4-methylphenylmethyl substituent, and a lactam moiety (6-one).

Properties

Molecular Formula

C17H13N3OS2

Molecular Weight

339.4 g/mol

IUPAC Name

5-[(4-methylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

InChI

InChI=1S/C17H13N3OS2/c1-10-4-6-11(7-5-10)9-20-16(21)14-13(19-17(20)22)12-3-2-8-18-15(12)23-14/h2-8H,9H2,1H3,(H,19,22)

InChI Key

PWQINSVOADEXCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=S

Origin of Product

United States

Preparation Methods

The synthesis of 5-[(4-methylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one involves multiple steps. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(4-methylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(4-methylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The compound shares structural motifs with several classes of tricyclic systems. Key analogues include:

Compound Name Core Structure Differences Bioactivity Relevance (If Reported)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) Methoxy substituent; additional dithia moiety Not explicitly reported
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) Hydroxyl substituent; similar dithia-aza framework Potential solubility enhancement
8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione derivatives Spirocyclic oxa-aza system; dimethylamino group Reported as synthetic intermediates

Key Observations :

  • The 4-sulfanylidene group distinguishes it from dithia-containing analogues, possibly altering redox activity or metal-binding capacity .
Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (as implemented in cheminformatics workflows ), the compound was compared to known bioactive tricyclics:

Metric Similarity to SAHA (Histone Deacetylase Inhibitor) Similarity to Kinase Inhibitor Scaffolds
Tanimoto (MACCS) ~40-50% ~55-60%
Dice (Morgan) ~45-55% ~60-65%

Interpretation :

  • Higher similarity to kinase inhibitor scaffolds (e.g., imatinib-like cores) implies possible ATP-binding pocket interactions .
Crystallographic and Conformational Insights

Crystallographic studies of analogous compounds (e.g., using SHELX ) reveal that tricyclic systems adopt planar conformations, facilitating π-π stacking with aromatic residues in proteins.

Biological Activity

The compound 5-[(4-methylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex organic molecule characterized by its unique tricyclic structure and the presence of sulfur and nitrogen atoms. This article delves into its biological activity, exploring its potential applications in medicinal chemistry, its mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name reflects its intricate structure, which includes:

  • Tricyclic framework : A distinct arrangement that contributes to its biological properties.
  • Functional groups : The presence of sulfanylidene and thioether functionalities enhances its reactivity and interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The following mechanisms have been proposed:

  • Enzyme Inhibition : The sulfur and nitrogen atoms may facilitate binding to active sites of enzymes, altering their activity and leading to therapeutic effects.
  • Receptor Modulation : The compound may act on specific receptors involved in signaling pathways, influencing cellular responses.

Antimicrobial Properties

Research indicates that 5-[(4-methylphenyl)methyl]-4-sulfanylidene exhibits significant antimicrobial activity against various bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : Inhibiting progression through critical phases of the cell cycle.
  • Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and subsequent cell death.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound demonstrated a significant inhibition zone compared to control groups, indicating strong antimicrobial properties.
  • Anticancer Activity Assessment
    • Objective : To investigate the effects on human breast cancer cell lines (MCF-7).
    • Methodology : MTT assay was used to measure cell viability post-treatment.
    • Results : A dose-dependent decrease in cell viability was observed, supporting its potential as an anticancer agent.

Data Table of Biological Activities

Biological ActivityTarget Organism/Cell LineMethod UsedKey Findings
AntimicrobialStaphylococcus aureusDisk diffusionSignificant inhibition zone observed
AntimicrobialEscherichia coliDisk diffusionStrong antimicrobial effect noted
AnticancerMCF-7 (breast cancer)MTT assayDose-dependent reduction in viability

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